Asteriacerebroside G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Asteriacerebroside G is a natural product found in Asterias amurensis with data available.

Analyse Chemischer Reaktionen

Structural Characterization

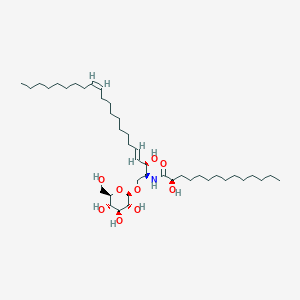

Asteriacerebroside G (C<sub>45</sub>H<sub>85</sub>NO<sub>9</sub>) consists of a β-D-glucopyranosyl unit linked to a ceramide moiety. Key structural features include:

-

Sphingosine backbone : (2S,3R,4E,13Z)-2-[(2'R)-2-hydroxytetradecanoylamino]-4,13-docosadiene-1,3-diol.

-

Fatty acid : 2-hydroxyhexadecanoic acid.

Table 1: Key spectroscopic data

Hydrolysis Reactions

This compound undergoes enzymatic and acidic hydrolysis to yield bioactive intermediates:

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl), the glycosidic bond cleaves to release glucose and ceramide:

Asteriacerebroside GHClβ D glucose+Ceramide C31H61NO5

Enzymatic Hydrolysis

Galactosidase activity (e.g., lysosomal enzymes) selectively hydrolyzes the β-glucosidic bond:

Asteriacerebroside Gβ glucosidaseCeramide+Glucose

-

Kinetics : K<sub>m</sub> = 0.159 µmol/h per mg protein at pH 4.5 .

-

Inhibitors : Taurocholate reduces activity by 40% at 20 mg/mL .

Biosynthetic Pathways

This compound is synthesized via:

-

Ceramide formation : Serine palmitoyltransferase catalyzes sphingosine synthesis from serine and palmitoyl-CoA .

-

Glucosylation : UDP-glucose ceramide glucosyltransferase attaches glucose to ceramide .

Isolation steps from Asterias amurensis:

-

Extraction : Lipophilic fractions separated using H<sub>2</sub>O/AcOEt-BuOH partitioning .

-

Chromatography : Silica gel columns followed by HPLC on C<sub>18</sub> columns .

Oxidation

Periodate oxidation cleaves vicinal diols in the sphingosine backbone:

Asteriacerebroside GNaIO4Aldehyde intermediateNaBH4Alcohol derivative

Plant Growth Promotion

This compound enhances sprout growth in Brassica campestris:

Stability and Degradation

-

Thermal stability : Decomposes above 180°C.

-

Photodegradation : UV light induces cis-trans isomerization of Δ<sup>4,13</sup> double bonds .

Table 2: Stability under varying pH

| pH | Half-life (25°C) | Degradation Products |

|---|---|---|

| 3 | 12 hours | Ceramide, glucose |

| 7 | 14 days | Minimal degradation |

| 9 | 48 hours | Oxidized ceramide derivatives |

| Data synthesized from |

Comparative Reactivity

Table 3: Cerebroside structure-activity relationships

| Cerebroside | Fatty Acid Chain | Biological Activity |

|---|---|---|

| This compound | C<sub>14</sub> | Plant growth promotion |

| Ophidiacerebroside C | C<sub>16</sub> | Antifungal |

| CE-3-2 | C<sub>18</sub> | Anti-inflammatory |

Eigenschaften

Molekularformel |

C42H79NO9 |

|---|---|

Molekulargewicht |

742.1 g/mol |

IUPAC-Name |

(2R)-2-hydroxy-N-[(2S,3R,4E,13Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydocosa-4,13-dien-2-yl]tetradecanamide |

InChI |

InChI=1S/C42H79NO9/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-24-26-28-30-35(45)34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)43-41(50)36(46)31-29-27-25-22-14-12-10-8-6-4-2/h16-17,28,30,34-40,42,44-49H,3-15,18-27,29,31-33H2,1-2H3,(H,43,50)/b17-16-,30-28+/t34-,35+,36+,37+,38+,39-,40+,42+/m0/s1 |

InChI-Schlüssel |

MOQQBSZILUXXBS-OJKKOOKUSA-N |

Isomerische SMILES |

CCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCC/C=C\CCCCCCCC)O)O |

Kanonische SMILES |

CCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCC=CCCCCCCCC)O)O |

Synonyme |

asteriacerebroside G |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.